3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol is a chemical compound known for its unique structure and properties It contains a tellurophenyl group, which is a rare and interesting feature in organic chemistry
Vorbereitungsmethoden
The synthesis of 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1-pentyn-3-ol and phenyl tellurium compounds.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurophenyl group to a tellurol group.
Substitution: The compound can participate in substitution reactions, where the tellurophenyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol involves its interaction with molecular targets through its tellurophenyl group. This interaction can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol can be compared with other similar compounds, such as:
3-Methyl-1-pentyn-3-ol: Lacks the tellurophenyl group, making it less reactive in certain contexts.
Phenyl tellurium compounds: These compounds contain the tellurophenyl group but lack the pentyn-3-ol structure, affecting their reactivity and applications.
Other Tellurophenyl Compounds: Similar compounds with different substituents on the tellurophenyl group can have varying properties and applications.
Eigenschaften
CAS-Nummer |
920977-34-0 |
---|---|
Molekularformel |
C16H16OTe |
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
3-methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C16H16OTe/c1-3-16(2,17)12-11-14-9-10-15(18-14)13-7-5-4-6-8-13/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
SJKBEFBBOAWXKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.